Product packaging for 6-(4-Methylphenyl)-1-indanone(Cat. No.:)

6-(4-Methylphenyl)-1-indanone

Cat. No.: B8553131
M. Wt: 222.28 g/mol
InChI Key: VLKAYDIJRRSTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methylphenyl)-1-indanone is a synthetic intermediate based on the 1-indanone scaffold, a structure of high significance in medicinal and agrochemical research. The 1-indanone core is a privileged structure in drug discovery, known for conferring a broad range of biological activities. Derivatives of 1-indanone have been extensively studied and shown to exhibit potent antiviral, anti-inflammatory, analgesic, and antibacterial properties . Furthermore, this class of compounds has demonstrated promising activity in the treatment of neurodegenerative diseases, acting as inhibitors of cholinesterases (AChE and BuChE) and the self-assembly of amyloid-beta (Aβ), which are key targets in Alzheimer's disease research . Some 1-indanone derivatives also function as effective insecticides, fungicides, and herbicides, highlighting their utility in agricultural chemistry . The specific substitution pattern of this compound suggests potential as a key building block for the construction of more complex molecular frameworks. Rigid, bicyclic structures like this are valuable in asymmetric catalysis and heterocycle formation, where they can be used to explore structure-activity relationships and develop novel bioactive compounds . This product is intended For Research Use Only and is a valuable reagent for scientists working in organic synthesis and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O B8553131 6-(4-Methylphenyl)-1-indanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

6-(4-methylphenyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H14O/c1-11-2-4-12(5-3-11)14-7-6-13-8-9-16(17)15(13)10-14/h2-7,10H,8-9H2,1H3

InChI Key

VLKAYDIJRRSTQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(CCC3=O)C=C2

Origin of Product

United States

Synthetic Methodologies for Indanone Derivatives Bearing Phenyl Substituents

Classical Approaches to 1-Indanone (B140024) Synthesis

Traditional methods for synthesizing the 1-indanone skeleton have been foundational in organic chemistry. These approaches, while effective, often require harsh conditions, stoichiometric reagents, and long reaction times.

The intramolecular Friedel-Crafts acylation is one of the most common and powerful methods for the preparation of 1-indanones. nih.govorgsyn.org This reaction involves the cyclization of 3-arylpropionic acids or their more reactive derivatives, such as acid chlorides, to form the five-membered ketone ring.

The process can be carried out in two main ways:

Two-Step Reaction via Acid Chlorides: The 3-arylpropionic acid is first converted to its corresponding acyl chloride, typically using reagents like thionyl chloride. nih.gov The resulting acyl chloride then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield the 1-indanone. nih.govbeilstein-journals.org This was the method used in the first synthesis of unsubstituted 1-indanone in 1927. nih.govbeilstein-journals.org

One-Step Direct Cyclization: The direct dehydrative cyclization of 3-arylpropionic acids is also possible. While more challenging, this method is preferred from a green chemistry perspective because it produces water as the only byproduct. nih.gov Historically, this direct cyclization required drastic experimental conditions, such as very high temperatures (up to 250 °C) and long reaction times. nih.govnih.gov Catalysts like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA) are often employed to facilitate this transformation. d-nb.inforesearchgate.net

Recent advancements have introduced milder catalysts for this reaction. For instance, niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert the carboxylic acid to an acyl chloride in situ and as a catalyst for the subsequent Friedel-Crafts cyclization, allowing the reaction to proceed in good yields at room temperature. researchgate.net

Table 1: Comparison of Catalysts in Intramolecular Friedel-Crafts Acylation

Catalyst Starting Material Conditions Yield Reference
AlCl₃ Phenylpropionic acid chloride Benzene (B151609) 90% nih.govbeilstein-journals.org
Nafion®-H Acid chloride Refluxing benzene 90% nih.govbeilstein-journals.org
Tb(OTf)₃ 3-Arylpropionic acids 250 °C Up to 74% nih.gov

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org While this reaction is a cornerstone for forming carbon-carbon bonds, in the context of indanones, it is most frequently used to functionalize a pre-existing 1-indanone core rather than to form the skeleton itself. usm.myresearchgate.net

Typically, a 1-indanone is reacted with a substituted benzaldehyde under basic conditions (e.g., sodium hydroxide in ethanol) to synthesize 2-benzylidene-1-indanone derivatives. usm.myresearchgate.netresearchgate.net This reaction proceeds by forming an enolate from the indanone at the C-2 position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product leads to the formation of a conjugated system. gordon.edu This method is highly effective for creating a diverse library of indanone derivatives with various substituents on the benzylidene moiety. researchgate.net

Modern and Sustainable Synthetic Strategies for Indanone Derivatives

In response to the growing need for environmentally friendly chemical processes, several non-conventional and sustainable methodologies have been developed for the synthesis of 1-indanones. nih.gov These techniques aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. scholarsresearchlibrary.com For the synthesis of 1-indanones, microwave irradiation has been successfully applied to the intramolecular Friedel-Crafts acylation, significantly reducing reaction times from hours to minutes. nih.govruc.dk

Metal triflates, particularly in combination with triflate-anion ionic liquids, have been used as recyclable catalysts in microwave-assisted Friedel-Crafts acylations of 3-arylpropanoic acids. ruc.dk This approach not only provides good yields in a short time but also aligns with green chemistry principles by allowing the catalyst and ionic liquid to be recovered and reused. ruc.dk Microwave heating has also been effectively used to promote the Nazarov cyclization of chalcones to produce indanone derivatives, offering a fast and efficient alternative to conventional heating. researchgate.net Multicomponent strategies under microwave irradiation have also been developed to assemble complex indeno[1,2-b]pyridinols from 1-indanones, aromatic aldehydes, and other reagents. nih.gov

Sonochemistry, the application of high-intensity ultrasound to chemical reactions, provides another green alternative for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. mdpi.com

This technique has been successfully applied to the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation. nih.gov Studies comparing ultrasound-assisted methods with conventional heating show a significant reduction in reaction time and an increase in product yield. mdpi.com Ultrasound has also been employed to improve the synthesis of 2-benzylidene-1-indanone derivatives, resulting in better yields and shorter reaction times compared to conventional methods. acs.orgacs.org The use of water as a solvent in ultrasound-assisted synthesis further enhances its environmental credentials. mdpi.com

The Q-tube™ is a sealed pressure reactor that enables organic reactions to be conducted safely at temperatures above the boiling point of the solvent. mdpi.com This technology allows for rapid heating and the attainment of high pressures, which can significantly accelerate reaction rates. nih.govmdpi.com

In the context of 1-indanone synthesis, the Q-tube™ reactor has been used for the intramolecular Friedel-Crafts acylation. nih.gov A comparative study of non-conventional energy sources found that for the cyclization of 3-arylpropionic acids, the Q-tube™ method provided excellent yields in remarkably short reaction times, often outperforming both microwave and ultrasound methods under the tested conditions. nih.gov The efficiency of the Q-tube™ is attributed to its ability to rapidly reach and maintain high temperatures and pressures, which, according to the Arrhenius equation, exponentially increases the reaction rate. mdpi.com

Table 2: Comparison of Modern Synthetic Methods for 1-Indanone Synthesis

Method Catalyst/Conditions Reaction Time Yield Key Advantage Reference
Microwave (MW) Metal triflate in ionic liquid Short (minutes) Good Rapid heating, rate enhancement ruc.dk
High-Intensity Ultrasound (US) PPA Short (minutes) Good Energy efficiency, enhanced mass transfer nih.gov

One-Pot and Solvent-Free Reaction Techniques

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, and solvent-free techniques are at the forefront of this endeavor. These approaches offer significant advantages, including reduced reaction times, simplified workup procedures, and minimized solvent waste.

Several one-pot procedures for the synthesis of substituted indanones have been developed. A notable example is the rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway, which allows for the synthesis of diverse 2,3-disubstituted indanones. acs.orgorganic-chemistry.org This method is particularly advantageous as it can be performed under mild conditions using water as the sole solvent and without the need for exogenous ligands. acs.orgresearchgate.net Another efficient one-pot approach involves a catalytic amount of antimony pentafluoride (SbF₅) which converts a mixture of phenylalkynes and aldehydes into 2,3-disubstituted indanones. organic-chemistry.org This reaction proceeds with high stereoselectivity, affording the trans-isomer exclusively. organic-chemistry.org

Solvent-free, or solid-state, reactions also represent a green chemistry approach to synthesis. For instance, the base-promoted Claisen-Schmidt condensation, a key step in the formation of chalcone (B49325) precursors for indanones, can be performed under solventless conditions. researchgate.net This method involves the reaction of 1-indanone with an appropriate aromatic aldehyde in the presence of a base to yield 2-benzylidene-1-indanone derivatives. researchgate.net

The table below summarizes various one-pot methodologies for synthesizing indanone derivatives.

Catalyst/Reagent SystemReactantsProduct TypeKey FeaturesReference
Rhodium CatalystArylboronic acids, Internal alkynes2,3-disubstituted indanonesMild conditions, uses water as solvent, no exogenous ligands required. acs.orgorganic-chemistry.org
Antimony Pentafluoride (SbF₅) / EthanolPhenylalkynes, Aldehydestrans-2,3-disubstituted indanonesHigh stereoselectivity for the trans-isomer, proceeds via Nazarov cyclization. organic-chemistry.org
Palladium(II) Acetate (B1210297) / dppp in Ethylene (B1197577) GlycolAryl halides, Enol ethersMultisubstituted 1-indanonesA Heck-aldol cascade reaction; ethylene glycol promotes the annulation. liv.ac.uk
L-proline2-vinylbenzaldehydesIndanonesMetal- and additive-free intramolecular hydroacylation. researchgate.net

Catalytic Hydrogenation as a Route to Saturated Indanone Derivatives

Catalytic hydrogenation is a fundamental chemical process used to reduce unsaturated compounds by adding hydrogen across double or triple bonds in the presence of a metal catalyst. youtube.com In the context of indanone synthesis, this technique is employed to convert unsaturated indanone derivatives, such as 2-benzylidene-1-indanones or indenones, into their corresponding saturated analogues. This transformation is crucial for creating derivatives with different structural and electronic properties.

The process typically involves reacting the unsaturated indanone substrate with hydrogen gas (H₂) under pressure, using a heterogeneous catalyst. acsgcipr.org Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. beilstein-journals.org For example, the hydrogenolysis of a 2-benzylidene-1-indanone derivative using a Pd/C catalyst successfully yields the corresponding 2-benzyl substituted 1-indanone. beilstein-journals.org This reaction effectively saturates the exocyclic double bond, converting the benzylidene group into a benzyl group.

This reduction is a key step for synthesizing compounds like 2-benzyl-1-indanones from their unsaturated precursors, which are readily available through condensation reactions. The choice of catalyst and reaction conditions can be optimized to ensure high yields and selectivity. acsgcipr.orgyoutube.com

The following table outlines the catalytic hydrogenation process for indanone derivatives.

Unsaturated SubstrateSaturated ProductTypical CatalystPurpose of ReactionReference
2-Benzylidene-1-indanone2-Benzyl-1-indanonePalladium on Carbon (Pd/C)Saturation of the exocyclic C=C double bond. beilstein-journals.org
IndenoneIndanonePlatinum, Palladium, or NickelReduction of the endocyclic C=C double bond. youtube.com

Synthesis of Chalcones as Precursors to Indanone Structures

Chalcones are a class of aromatic ketones that serve as vital precursors in the synthesis of many flavonoids and isoflavonoids, including indanones. usm.my Structurally, they consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. usm.my The transformation of chalcones into indanones creates a conformationally constrained five-membered ring structure, which can be a key feature for biological activity. preprints.orgscilit.com

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation. usm.my This base-catalyzed reaction involves the condensation of an appropriate acetophenone with an aromatic aldehyde. preprints.org For example, to synthesize the precursor for 6-(4-Methylphenyl)-1-indanone, one would start with an appropriately substituted acetophenone and 4-methylbenzaldehyde.

Once the chalcone is synthesized, it is converted to the indanone core through a cyclization reaction. The most common method for this transformation is the Nazarov cyclization. preprints.orgnih.gov This reaction is an acid-catalyzed electrocyclic ring closure of a divinyl ketone (a key feature of the chalcone structure). The use of strong acids like trifluoroacetic acid or catalysts like boron trifluoride diethyl etherate can promote this cyclization to form the five-membered indanone ring. beilstein-journals.orgpreprints.org

The synthesis pathway from simple aromatic compounds to the indanone core via a chalcone intermediate is summarized below.

StepReaction TypeReactantsIntermediate/ProductKey Reagents/ConditionsReference
1Claisen-Schmidt CondensationSubstituted Acetophenone + Aromatic AldehydeChalconeBase catalyst (e.g., NaOH or KOH) in a solvent like methanol or ethanol. usm.mypreprints.org
2Nazarov CyclizationChalconeIndanoneAcid catalyst (e.g., Trifluoroacetic acid, Boron trifluoride diethyl etherate). beilstein-journals.orgpreprints.orgnih.gov

Derivatization and Structural Modification of Indanone Backbones

Strategies for Introducing and Modifying Aryl and Alkyl Substituents on the Indanone Ring System

The introduction of aryl and alkyl groups onto the indanone ring is a key strategy for modulating its electronic and steric properties. A powerful method for forging carbon-carbon bonds in the synthesis of aryl-substituted indanones is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction is particularly effective for functionalizing halo-indanones. For the targeted synthesis of 6-(4-Methylphenyl)-1-indanone, a viable route would involve the coupling of 6-bromo-1-indanone (B133036) with 4-methylphenylboronic acid. researchgate.net

The general conditions for such a transformation are outlined in the table below, adapted from the successful synthesis of 5-substituted indanones. researchgate.net

Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling

Parameter Condition
Aryl Halide 6-Bromo-1-indanone
Boronic Acid 4-Methylphenylboronic acid
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Potassium carbonate (K₂CO₃)
Solvent Toluene/Water mixture
Temperature Reflux

This methodology is not limited to the 6-position; a similar approach has been used to synthesize various 4-aryl-substituted 2-methyl-1H-indanones with high efficiency using a ligand-free palladium-catalyzed Suzuki coupling process. These reactions can achieve quantitative yields with very low catalyst loading, demonstrating the robustness of this strategy for introducing aryl moieties at various positions on the indanone core.

Beyond the aromatic ring, the α-position of the indanone carbonyl group is also a common site for modification. Stereoselective palladium-catalyzed α-arylation of 3-aryl-1-indanones has been demonstrated to proceed with high efficiency and stereoselectivity, offering a route to chiral indanone derivatives. acs.org

Synthesis of Fused Heterocyclic Systems Incorporating the Indanone Moiety

Fusing heterocyclic rings to the indanone backbone generates novel chemical entities with potentially unique biological activities. Isoxazole (B147169) and pyrazoline rings are of particular interest due to their prevalence in pharmacologically active compounds.

One established method for the synthesis of isoxazole-fused systems involves the 1,3-dipolar cycloaddition of a nitrile oxide to an alkene. In the context of the indanone scaffold, this can be achieved by first converting the 1-indanone (B140024) into a 2-arylidene-1-indanone, which serves as the dipolarophile. A recent study demonstrated the synthesis of novel spiro-isoxazoline heterocycles through a regio- and diastereospecific 1,3-dipolar cycloaddition of arylnitrile oxides to 2-arylidene-3-phenyl-1-indanones. researchgate.net This approach yields spirocyclic compounds where the isoxazoline (B3343090) ring is fused at the 2-position of the indanone.

A plausible synthetic pathway to an isoxazole fused to the this compound backbone could involve the initial functionalization at the 2-position to introduce a reactive group amenable to cyclization. For instance, the Claisen-Schmidt condensation of this compound with an appropriate aldehyde would yield a 2-arylidene derivative. Subsequent reaction with hydroxylamine (B1172632) could then lead to the formation of an indanone-isoxazole hybrid through cyclization. A similar strategy has been employed in the synthesis of fused isoxazoles from 2-arylidene-cyclohexane-1,3-diones. mdpi.com

Table 2: Conceptual Synthesis of an Indanone-Isoxazole Hybrid

Step Reactants Product
1 This compound, Benzaldehyde 2-Benzylidene-6-(4-methylphenyl)-1-indanone
2 2-Benzylidene-6-(4-methylphenyl)-1-indanone, Hydroxylamine Indanone-fused isoxazole derivative

Pyrazoline rings are commonly synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. Given that 2-arylidene-1-indanones are cyclic analogues of chalcones, this method is directly applicable. The synthesis would involve the initial preparation of a 2-arylidene-6-(4-methylphenyl)-1-indanone, as described previously. This intermediate can then be reacted with hydrazine hydrate, often in the presence of a catalytic amount of acetic acid, to yield the corresponding indanone-pyrazoline hybrid.

The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. This approach has been widely used for the synthesis of various pyrazoline derivatives from chalcone (B49325) precursors.

Exploration of Stereoisomerism in Indanone-Derived Compounds

The introduction of substituents on the indanone ring can create chiral centers, leading to the existence of stereoisomers. The control of stereochemistry is crucial in the development of chiral drugs and materials. Enantioselective synthesis of indanone derivatives has been a subject of significant research.

For instance, the enantioselective synthesis of indanes with a quaternary stereocenter has been achieved through the diastereoselective C(sp³)–H functionalization of chiral indanol derivatives, which are in turn prepared by the asymmetric reduction of the corresponding indanones. acs.org This highlights a strategy where the ketone functionality of the indanone is used to establish a chiral center, which then directs subsequent functionalization.

In the case of this compound, substitution at the 2- or 3-position would introduce a chiral center. For example, alkylation at the 2-position would generate a stereocenter, and the resulting enantiomers could potentially exhibit different biological activities. The stereoselective synthesis of such compounds could be achieved using chiral auxiliaries or asymmetric catalysis.

Furthermore, the formation of fused heterocyclic systems, as discussed in section 3.2, can also generate new stereocenters. The 1,3-dipolar cycloaddition reaction to form spiro-isoxazolines from 2-arylidene-3-phenyl-1-indanones has been shown to be diastereospecific, leading to the formation of a single diastereomer. researchgate.net This demonstrates that the inherent stereochemistry of the indanone precursor can effectively control the stereochemical outcome of subsequent reactions.

Development of Poly-Substituted Indanones for Enhanced Functional Diversity

The synthesis of poly-substituted indanones allows for the fine-tuning of their properties and the creation of molecules with enhanced functional diversity. Various methods have been developed to introduce multiple substituents onto the indanone framework.

Palladium-catalyzed cascade reactions have proven to be a powerful tool for the one-pot synthesis of multisubstituted 1-indanones. liv.ac.uk For example, a Heck reaction followed by an ethylene (B1197577) glycol-promoted aldol-type annulation can be used to construct the indanone ring with concomitant introduction of substituents. liv.ac.uk

Photochemical methods also offer unique pathways to highly functionalized indanones. The irradiation of o-alkylphenyl alkyl ketones can lead to the formation of 1-indanones through a process involving a 1,5-hydrogen migration followed by cyclization. acs.org This approach allows for the synthesis of indanones with substitution patterns that may be difficult to achieve through traditional methods.

A metal-free, three-component radical cyclization/haloazidation of enynones has been developed for the efficient synthesis of various functionalized 1-indanones. rsc.org This method allows for the introduction of both a halogen and an azide (B81097) group in a single step, providing handles for further functionalization.

The combination of these and other synthetic strategies, such as Friedel-Crafts acylations and Nazarov-type cyclizations, provides a rich toolbox for the creation of a diverse library of poly-substituted indanones based on the this compound core. beilstein-journals.org This functional diversity is essential for exploring the structure-activity relationships of this important class of compounds.

Computational and Theoretical Investigations of Indanone Analogs

Density Functional Theory (DFT) Applications in Indanone Research

Density Functional Theory (DFT) has become a standard method in chemistry for studying the electronic structure of molecules. researchgate.netnih.gov It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications, from calculating molecular geometries and energies to predicting spectroscopic properties and reaction pathways. researchgate.net For indanone analogs, DFT is instrumental in understanding their fundamental electronic characteristics.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.gov In the context of 6-(4-Methylphenyl)-1-indanone, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is often centered on the carbonyl group and the fused ring system, indicating that this region is susceptible to nucleophilic attack. DFT calculations allow for the precise determination of these orbital energies and their spatial distribution. dntb.gov.ua

Table 1: Representative Frontier Orbital Energies for an Indanone Analog Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

Molecular OrbitalEnergy (eV)Description
LUMO-2.15Electron accepting orbital, localized on the indanone core.
HOMO-6.22Electron donating orbital, localized on the phenyl rings.
Energy Gap (ΔE) 4.07 Indicates moderate chemical reactivity and stability.

Note: Data is illustrative for a representative indanone analog and may vary for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It provides a map of the electrostatic potential on the electron density surface, which is crucial for predicting how a molecule will interact with other chemical species. rsc.org The MEP map helps identify the sites for electrophilic and nucleophilic reactions. researchgate.net

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For an indanone derivative, this is typically located around the carbonyl oxygen atom. nih.govchemrxiv.org

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are generally found around acidic hydrogen atoms. nih.gov

Green: Regions of neutral or zero potential.

For this compound, the MEP map would clearly show a strong negative potential (red) around the oxygen of the carbonyl group, highlighting it as a primary site for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would be located on the hydrogen atoms of the aromatic rings.

Molecular Docking Simulations to Investigate Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). samipubco.comimpactfactor.org This method is extensively used in drug discovery to screen libraries of compounds for their potential to inhibit a specific biological target. nih.govresearchgate.net

For indanone analogs, docking studies can elucidate how they might interact with the active site of an enzyme or a receptor. nih.govscielo.br The simulation calculates a "docking score," usually in kcal/mol, which estimates the binding free energy of the ligand-receptor complex. d-nb.info A lower, more negative score indicates a stronger and more stable interaction. d-nb.info These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. nih.gov Studies have investigated indanone derivatives as potential inhibitors for various enzymes, including acetylcholinesterase and carbonic anhydrases. noaa.gov

Table 2: Example Docking Scores of Indanone Analogs Against Acetylcholinesterase (AChE)

CompoundBinding Affinity (kcal/mol)Inhibition Constant (Ki, nM)Key Interacting Residues
Indanone Analog A-12.30.96TYR72, TRP286, TYR341
Indanone Analog B-11.53.45TYR124, GLU285, PHE295
Donepezil (Reference)-11.16.80TRP286, PHE338, TYR341

Note: This data is compiled from studies on various indanone derivatives to illustrate typical results from docking simulations. noaa.gov

Molecular Dynamics Simulations for Conformational Behavior and Stability Analysis

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on conformational changes, flexibility, and the stability of a ligand-protein complex. researchgate.net

In the context of indanone research, MD simulations are often performed after docking to validate the predicted binding mode. researchgate.net By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the interactions observed in the docking study. A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. mdpi.com

In Silico Approaches for Predicting Isomeric Preference and Reaction Pathways

Computational methods are highly effective in predicting the outcomes of chemical reactions, including isomeric preference (regioselectivity). By calculating the energies of different possible intermediates and transition states, chemists can predict which reaction pathway is more favorable and thus which isomer is likely to be the major product.

For instance, in the synthesis of substituted indanones using polyphosphoric acid (PPA), the concentration of PPA can influence the regioselectivity of the cyclization reaction. d-nb.info Theoretical studies can model the proposed reaction pathways. At high PPA concentrations, the mechanism may favor an acylation-Nazarov cyclization pathway, leading to one isomer. At lower concentrations, a competing pathway involving a 1,4-addition might become dominant, resulting in a different isomer. d-nb.info These in silico predictions are invaluable for optimizing reaction conditions to achieve the desired product with high selectivity.

Theoretical Studies on Reaction Mechanisms in Indanone Synthesis

Theoretical chemistry plays a crucial role in elucidating the detailed mechanisms of complex organic reactions. For the synthesis of indanones, computational studies can map out the entire energy profile of a reaction, identifying key intermediates and transition states. Common synthetic routes to indanones include intramolecular Friedel–Crafts acylation and Nazarov cyclization. beilstein-journals.orgnih.gov

One novel method for indanone synthesis involves a catalytic amount of antimony pentafluoride (SbF5) to react phenylalkynes with aldehydes. organic-chemistry.org Theoretical studies on this reaction propose a mechanism that begins with the formation of an enone intermediate, which then undergoes a Nazarov-type electrocyclization to form the indanone ring. organic-chemistry.org DFT calculations can be used to determine the activation energies for each step, confirming the feasibility of the proposed mechanism and explaining the high stereoselectivity observed experimentally. researchgate.net Such studies provide a deeper understanding of the reaction, enabling further refinement and application of the synthetic method.

Pharmacological and Biological Research on Indanone Derivatives

Broad Spectrum of Biological Activities Associated with the Indanone Scaffold

The indanone framework is a fundamental component in many compounds exhibiting a wide range of therapeutic effects. plu.eduresearchgate.netbeilstein-journals.org Research has demonstrated that derivatives of indanone possess significant biological properties, establishing them as valuable agents in drug discovery. plu.eduresearchgate.net The diverse activities associated with the indanone scaffold include anti-Alzheimer, anticancer, antimicrobial, and antiviral properties. plu.eduresearchgate.netnih.gov

One of the most notable drugs containing the indanone moiety is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the management of Alzheimer's disease. plu.eduresearchgate.net Beyond its application in neurodegenerative disorders, the indanone structure has been incorporated into a variety of preclinical and clinical candidates for different therapeutic purposes. plu.eduresearchgate.netnih.gov Arylidene indanone derivatives, for instance, have been investigated as inhibitors of cholinesterases, tubulin depolymerizing agents for cancer therapy, and as potential treatments for malaria. Furthermore, the indanone nucleus is integral to compounds developed for their neuroprotective, analgesic, and insecticidal properties. beilstein-journals.orgnih.gov

Antimicrobial Efficacy of Substituted Indanones

Substituted indanones have emerged as a promising class of antimicrobial agents, with studies demonstrating their efficacy against a variety of pathogenic microorganisms.

Indanone derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. beilstein-journals.orgrjptonline.org In one study, a series of isoxazole (B147169) fused 1-indanones were synthesized and tested for their in vitro antibacterial effects against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive). beilstein-journals.org Within this series, specific derivatives demonstrated the highest antibacterial activity. beilstein-journals.org Another study involving indanone acetic acid derivatives identified a para-fluorophenyl substituted compound as having marked potency as an antimicrobial agent against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Salmonella typhi. rjptonline.org

Research into aurone (B1235358) and indanone derivatives has further highlighted their potential, with many of these compounds exhibiting moderate to excellent antibacterial activity. eurekaselect.comnih.gov Structure-activity relationship (SAR) studies have indicated that these derivatives are particularly effective at inhibiting the growth of Gram-positive bacteria. eurekaselect.comnih.gov The introduction of electron-withdrawing groups or hydroxyl moieties has been found to be beneficial for the antibacterial activity. eurekaselect.comnih.gov For example, 1-indanone (B140024) chalcones and their 2,4-dinitrophenylhydrazone derivatives have been evaluated, with the hydrazones often showing greater activity than their chalcone (B49325) precursors, particularly against Gram-negative bacteria. researchgate.net One compound, in particular, was identified as a potential candidate for development as an antibacterial agent against infections caused by Pseudomonas aeruginosa and Salmonella typhimurium. researchgate.net

Indanone Derivative ClassBacterial Strains TestedKey Findings
Isoxazole fused 1-indanonesEscherichia coli, Bacillus subtilisCertain derivatives showed the highest antibacterial activity within the series. beilstein-journals.org
Indanone acetic acid derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhiA para-fluorophenyl substituted derivative exhibited significant antimicrobial potency. rjptonline.org
Aurone and indanone derivativesGram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli)Strongly inhibit the growth of Gram-positive bacteria; electron-withdrawing or hydroxyl groups enhance activity. eurekaselect.comnih.govresearchgate.net
1-Indanone chalcones and their 2,4-Dinitrophenylhydrazone derivativesGram-positive and Gram-negative bacteriaHydrazone derivatives were often more active, with one compound showing promise against P. aeruginosa and S. typhimurium. researchgate.net

The antifungal potential of indanone derivatives has also been a subject of investigation. beilstein-journals.org In a study of isoxazole fused 1-indanone derivatives, compounds were tested against the fungal strains Aspergillus niger and Penicillium notatum, with some derivatives showing potent antifungal activity. beilstein-journals.org Similarly, the screening of indanone acetic acid derivatives against Candida albicans and Aspergillus niger revealed that an ortho-methoxyphenyl derivative possessed better antifungal activity compared to other tested compounds. rjptonline.org

Further research on heterocyclic tagged 7-arylidene indanone hybrids demonstrated that most of the synthesized compounds exhibited strong inhibition of the fungal agents Rhizophus oryzae, Mucor mucedo, Aspergillus niger, and Candida albicans. researchgate.net

The search for novel treatments for mycobacterial infections has led to the exploration of various chemical scaffolds, including indole derivatives, which share structural similarities with indanones. Studies on substituted indole-2-one and -thione derivatives have shown their potential as alternative antimicrobial agents. dergipark.org.tr Specifically, isatin derivatives, which contain an indole nucleus, have been found to inhibit the growth of Mycobacterium tuberculosis. dergipark.org.tr While direct studies on "6-(4-Methylphenyl)-1-indanone" are not prevalent in the provided search results, the activity of related heterocyclic compounds suggests a potential avenue for future research into the antimycobacterial properties of indanone derivatives. The growing concern over drug-resistant tuberculosis necessitates the exploration of new chemical classes, and natural and synthetic compounds are being tested for activity against Mycobacterium tuberculosis. frontiersin.org

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Indanone derivatives have been identified as possessing significant anti-inflammatory properties, often linked to their ability to inhibit cyclooxygenase (COX) enzymes. beilstein-journals.orgnih.govnih.gov The discovery of the COX-2 isoform, which is upregulated during inflammation, has paved the way for the development of selective inhibitors with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

One study identified 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone as a potent, selective, and orally active COX-2 inhibitor. nih.gov The structure-activity relationship in this series of compounds has been extensively explored, revealing that certain substitutions on the phenyl ring are optimal for in vitro potency. nih.gov This particular compound demonstrated an efficacy profile comparable or superior to the nonselective COX inhibitor indomethacin in animal models of inflammation. nih.gov

Another class of indanone derivatives, tricyclic spiroisoxazolines, has been designed and evaluated for selective COX-2 inhibitory potency. nih.gov Certain compounds in this series, particularly those with a methoxy group at the meta position of the C-3' phenyl ring, showed superior selectivity and potency in inhibiting the COX-2 enzyme. nih.gov These findings suggest that indanone derivatives are promising candidates for the development of novel anti-inflammatory agents. nih.govresearchgate.net Furthermore, some sesquistilbene indanone analogues have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, key mediators of inflammation.

Anticancer Activity of Indanone Derivatives

The indanone scaffold is a key structural feature in a number of compounds with promising anticancer activity. beilstein-journals.orgnih.govfrontiersin.org Derivatives of indanone have been shown to exhibit cytotoxic effects against various human cancer cell lines. beilstein-journals.orgfrontiersin.org

Gallic acid-based indanone derivatives, for instance, have demonstrated potent anticancer activity against hormone-dependent breast cancer cell lines (MCF-7), with some compounds showing no toxicity to human erythrocytes at effective concentrations. nih.gov Another study on 2-benzylidene-1-indanones reported strong cytotoxicity against human breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines, with IC50 values in the nanomolar range. beilstein-journals.org

The mechanisms underlying the anticancer effects of indanone derivatives are varied. Some compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, with IC50 values in the low micromolar range. beilstein-journals.org Other derivatives, such as the indanone-based thiazolyl hydrazone ITH-6, have been found to arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death) in colorectal cancer cells. frontiersin.orgnih.gov This compound also leads to an increase in reactive oxygen species and inhibits the expression of proteins that promote cell survival, such as NF-κB p65 and Bcl-2. frontiersin.orgnih.gov

Furthermore, indanone tricyclic spiroisoxazoline derivatives that exhibit selective COX-2 inhibition have also displayed potent cytotoxicity against breast cancer cells (MCF-7). nih.gov One such compound had an IC50 value comparable to the established anticancer drug doxorubicin and was shown to promote apoptosis through the activation of the mitochondrial-associated pathway. nih.gov These findings highlight the potential of indanone derivatives as lead compounds for the development of new anticancer therapies. nih.govfrontiersin.orgresearchgate.net

Indanone DerivativeCancer Cell Line(s)Mechanism of ActionReported Potency (IC50)
Gallic acid-based indanone (Compound 10)MCF-7 (Breast)Not specified2.2 µM nih.gov
2-Benzylidene-1-indanonesMCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung)Inhibition of tubulin polymerization10–880 nM beilstein-journals.org
ITH-6 (Thiazolyl hydrazone derivative)HT-29, COLO 205, KM 12 (Colorectal)G2/M phase cell cycle arrest, apoptosis induction, increased ROS, inhibition of NF-κB p65 and Bcl-20.41 ± 0.19 to 6.85 ± 1.44 μM frontiersin.orgnih.gov
Indanone spiroisoxazoline (Compound 9f)MCF-7 (Breast)Selective COX-2 inhibition, apoptosis induction via mitochondrial pathway0.03 ± 0.01 µM nih.gov

Neurological Activity and Cholinesterase Enzyme Inhibition

Indanone derivatives have emerged as a significant class of compounds in medicinal chemistry, particularly in the exploration of treatments for neurodegenerative disorders. nih.govresearchgate.net Their structural scaffold is a key feature in various pharmacologically active agents, including those with neurological activity. nih.govresearchgate.net Research has focused on their potential to interact with multiple targets associated with diseases like Alzheimer's, making them promising candidates for the development of multi-functional drugs. nih.govresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Potentials

A primary strategy in the symptomatic treatment of Alzheimer's disease involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain. nih.govmdpi.commdpi.com Indanone derivatives have been extensively investigated as inhibitors of these enzymes. nih.gov

Numerous studies have synthesized and evaluated various series of indanone derivatives, demonstrating their potent inhibitory activity against both AChE and BuChE. For instance, a series of indanone derivatives were designed as multi-target-directed ligands against Alzheimer's disease, with many compounds showing good inhibitory activity against AChE, with IC50 values in the nanomolar range. nih.gov Specifically, compounds designated as 9 (IC50 = 14.8 nM) and 14 (IC50 = 18.6 nM) showed significantly higher inhibitory activity than the reference drug tacrine and comparable activity to donepezil. nih.gov

Another study reported on novel indanone derivatives for managing cognitive dysfunction, with several compounds displaying notable AChE inhibition. nih.govresearchgate.net For example, compounds 54 , 56 , 59 , and 64 exhibited IC50 values of 14.06 µM, 12.30 µM, 14.06 µM, and 12.01 µM, respectively. nih.govresearchgate.net Furthermore, research on indanone-carbamate hybrids identified compound 7h as having the highest inhibitory effect on both AChE and BuChE, with IC50 values of 1.2 µM and 0.3 µM, respectively. In a different series inspired by the drug donepezil, compound 4b was found to inhibit AChE with an IC50 value of 0.78 μM. acs.org

The mechanism of inhibition is often explored through molecular docking studies, which suggest that these compounds can bind effectively to the active site of the cholinesterase enzymes. nih.gov Some derivatives have been shown to act as reversible, non-competitive inhibitors.

Inhibitory Potentials of Indanone Derivatives on AChE and BuChE
CompoundTarget EnzymeIC50 ValueReference
Compound 9AChE14.8 nM nih.gov
Compound 14AChE18.6 nM nih.gov
Compound 54AChE14.06 µM nih.govresearchgate.net
Compound 56AChE12.30 µM nih.govresearchgate.net
Compound 59AChE14.06 µM nih.govresearchgate.net
Compound 64AChE12.01 µM nih.govresearchgate.net
Compound 7hAChE1.2 µM
BuChE0.3 µM
Compound 4bAChE0.78 µM acs.org
Benzylidene-indenone Compound 9hBChE7.06 µM researchgate.net

Modulation of Amyloid Beta (Aβ) Self-Assembly Relevant to Neurodegenerative Disorders

The aggregation of the amyloid-beta (Aβ) peptide into plaques is a pathological hallmark of Alzheimer's disease. diva-portal.orgnih.gov Consequently, inhibiting the self-assembly of Aβ is a key therapeutic strategy. frontiersin.org Indanone derivatives have demonstrated the ability to modulate this process.

Research has shown that certain indanone derivatives can significantly inhibit Aβ aggregation and even promote the disaggregation of pre-existing Aβ fibrils. nih.gov For example, compounds 9 and 14 , which were potent AChE inhibitors, also showed significant inhibition of Aβ aggregation, with inhibition rates of 85.5% and 83.8%, respectively. nih.gov Similarly, the indanone-carbamate derivative 7h inhibited self-induced Aβ aggregation by 86.8%, a rate stronger than that of donepezil (45.5%). Another donepezil-inspired indanone derivative, compound 4b , demonstrated a 53.04% inhibition against Aβ1–42 aggregation, which was comparable to the standard compound curcumin. acs.org

These findings highlight the multi-functional potential of indanone derivatives, which can simultaneously target both the cholinergic deficit and amyloid pathology associated with Alzheimer's disease. nih.govacs.org

Modulation of Amyloid Beta (Aβ) Self-Assembly by Indanone Derivatives
CompoundAβ Aggregation Inhibition RateReference
Compound 985.5% nih.gov
Compound 1483.8% nih.gov
Compound 7h86.8%
Compound 4b53.04% acs.org

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamine neurotransmitters. mdpi.com Inhibitors of MAO, particularly the MAO-B isoform, are used in the treatment of Parkinson's disease and other neurodegenerative disorders to increase dopamine levels in the brain. nih.govnih.gov Several series of indanone derivatives have been synthesized and evaluated as inhibitors of both MAO-A and MAO-B.

Studies on 2-heteroarylidene-1-indanone derivatives found them to be potent in vitro inhibitors of MAO-B, with IC50 values ranging from 0.0044 to 1.53 μM. nih.gov These compounds also showed inhibitory activity against the MAO-A isoform, though with lower potencies. nih.gov Similarly, a series of 2-benzylidene-1-indanone derivatives were identified as MAO-B specific inhibitors, with twelve of the compounds evaluated showing high potency with IC50 values below 0.1 μM. nih.gov

Structure-activity relationship (SAR) analyses have provided insights into the structural features that enhance MAO-B inhibition. For 2-heteroarylidene-1-indanones, substitution with a methoxy group on the A-ring was found to significantly improve MAO-B inhibition. nih.gov For 2-benzylidene-1-indanones, a 5-hydroxy group on the A-ring and halogen or methyl group substitutions on the B-ring resulted in high potency inhibition. nih.gov The potential for developing dual inhibitors targeting both MAO and other enzymes, such as cholinesterases, has also been explored with indanone scaffolds. mdpi.comtandfonline.com

Monoamine Oxidase (MAO) Inhibition by Indanone Derivatives
Compound SeriesTarget EnzymeIC50 Value RangeReference
2-Heteroarylidene-1-indanonesMAO-B0.0044 - 1.53 µM nih.gov
MAO-AAs low as 0.061 µM
2-Benzylidene-1-indanonesMAO-B< 2.74 µM (12 compounds < 0.1 µM) nih.gov
MAO-AMost potent: 0.131 µM (Compound 5g)

Other Pharmacological Explorations of Indanone Derivatives (e.g., Analgesic, Antiviral)

Beyond their significant neurological activities, the indanone scaffold is associated with a broad range of other pharmacological properties. nih.govresearchgate.net Research has uncovered the potential of indanone derivatives as antiviral, anti-inflammatory, antibacterial, and analgesic agents. nih.govresearchgate.netnih.govnih.gov

In the realm of antiviral activity, a series of chalcone derivatives containing an indanone moiety were designed and synthesized. nih.govacs.org Activity tests against the tobacco mosaic virus (TMV) showed that most of these compounds possessed therapeutic and protective effects. nih.govacs.org Notably, compounds N2 and N7 exhibited potent therapeutic activities against TMV, with EC50 values of 70.7 and 89.9 μg/mL, respectively, which were superior to the control drug ningnanmycin. acs.org

Indanone derivatives have also been investigated for their anti-inflammatory and analgesic activities. nih.govnih.gov A study on novel 1-indanone derivatives based on the cinnamic acid scaffold evaluated their anti-inflammatory potential. nih.gov Compounds 6a and 6o were identified as the most potent, effectively inhibiting the production of inflammatory markers such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov Furthermore, some indanone derivatives have exhibited antibacterial activity, particularly against Gram-positive bacteria. nih.gov

This diverse bioactivity underscores the versatility of the indanone structure as a privileged scaffold in the design and development of new therapeutic agents for a wide array of diseases. nih.govresearchgate.net

Structure Activity Relationship Sar Studies for Indanone Derivatives

Impact of Substituent Position and Nature on Biological Activities

The biological activity of indanone derivatives is profoundly influenced by the position and nature of substituents on both the aromatic and cyclopentanone (B42830) rings. Research has consistently shown that even minor alterations to the substitution pattern can lead to significant changes in potency and selectivity.

For instance, in a series of isoxazole-fused 1-indanone (B140024) derivatives, the position of substituents on the fused ring system was critical for their antibacterial and antifungal activities. Specifically, derivatives with certain substitution patterns exhibited higher potency against various microbial strains. beilstein-journals.org Similarly, the anti-inflammatory properties of these compounds were also found to be dependent on the specific arrangement of functional groups. beilstein-journals.org

The nature of the substituent, whether it is electron-donating or electron-withdrawing, also plays a crucial role. Studies on aurone (B1235358) and indanone derivatives have revealed that the introduction of electron-withdrawing groups or hydroxyl groups can be beneficial for their antibacterial activity, particularly against Gram-positive bacteria. eurekaselect.comnih.gov Conversely, in other series of compounds, electron-donating groups at specific positions have been shown to enhance activity. This highlights the nuanced and target-dependent nature of SAR in the indanone class.

The following table summarizes the observed impact of substituent position and nature on the biological activities of various indanone derivatives.

Substituent Position/Nature Biological Activity Key Findings
Fused Isoxazole (B147169) RingAntibacterial, Antifungal, Anti-inflammatoryThe specific substitution pattern on the isoxazole ring dictates the potency of the derivatives. beilstein-journals.org
GeneralAntibacterial (Gram-positive)Introduction of electron-withdrawing groups or hydroxyl moieties tends to enhance activity. eurekaselect.comnih.gov
Aromatic RingVariousThe electronic properties of the substituent (donating vs. withdrawing) significantly modulate the pharmacological profile.

Correlation of Aromatic Substituents (e.g., 4-Methylphenyl) with Pharmacological Profiles

While direct and extensive research specifically detailing the pharmacological profile of 6-(4-Methylphenyl)-1-indanone is limited in the readily available scientific literature, we can infer its potential impact by examining the broader context of aryl-substituted indanones and the known effects of the 4-methylphenyl (p-tolyl) group in medicinal chemistry.

The substitution at the 6-position of the indanone ring has been explored in the context of various biological targets. For example, the synthesis of 6-methoxy-3-phenyl-1-indanone has been reported as a key intermediate for further chemical modifications. nih.gov This indicates that the 6-position is a synthetically accessible and frequently modified site for tuning the pharmacological properties of indanones.

The 4-methylphenyl group is a common substituent in drug design and is known to influence a compound's properties in several ways. The methyl group is a weak electron-donating group, which can alter the electron density of the aromatic ring and, consequently, its interaction with biological targets. Furthermore, the methyl group adds lipophilicity to the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

In other molecular scaffolds, the introduction of a 4-methylphenyl group has been shown to have a significant impact on biological activity. For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of methyl groups was found to be crucial for their opioid receptor antagonist properties. nih.gov While this is a different chemical series, it illustrates the general principle that methyl groups can play a critical role in receptor binding and function.

Based on these general principles, it can be hypothesized that the 4-methylphenyl group at the 6-position of the indanone ring in this compound would likely influence its pharmacological profile by:

Modulating electronic interactions: The electron-donating nature of the methyl group could enhance or alter the binding affinity for specific biological targets.

Enhancing hydrophobic interactions: The lipophilic nature of the tolyl group could favor binding to hydrophobic pockets within a receptor or enzyme active site.

Influencing metabolic stability: The methyl group might affect the metabolic profile of the compound, potentially leading to a longer duration of action.

Further empirical studies are necessary to definitively elucidate the specific pharmacological profile of this compound.

Influence of Indanone Ring Modifications on Molecular Interactions

Modifications to the indanone ring itself, beyond simple substitutions, can dramatically alter the molecule's three-dimensional shape and its ability to interact with biological targets. These modifications can include ring expansion, the introduction of spirocyclic systems, and the fusion of additional heterocyclic rings.

Annulation reactions involving 1-indanones have been employed to create fused and spiro frameworks, leading to novel chemical entities with unique biological activities. nih.govrsc.org For example, the construction of indeno-fused pyridopyrimidine scaffolds from 2-arylidene-1-indanones has been reported. nih.gov These more complex, rigid structures can orient key pharmacophoric features in a precise manner, leading to enhanced selectivity and potency for a given biological target.

The introduction of spiro functionality at the 2-position of the indanone ring is another strategy to explore new chemical space and modulate biological activity. The stereoselective synthesis of polyhydroxylated spiro- or fused 1-indanones has been achieved through dimerization reactions of phthalaldehydes. beilstein-journals.org Such modifications can lead to compounds with distinct pharmacological profiles compared to their non-spirocyclic counterparts.

These structural alterations impact molecular interactions by:

Introducing new interaction points: Fused or spiro rings can introduce new functional groups or hydrophobic surfaces that can engage in additional interactions with the target protein.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the SAR of indanone derivatives. The presence of chiral centers in the indanone scaffold can lead to stereoisomers (enantiomers and diastereomers) that exhibit significantly different pharmacological activities and potencies. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

A compelling example of this is seen in the individual stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone. nih.gov In this study, the four possible stereoisomers were synthesized and evaluated for their ability to prevent mediator release from mast cells. The results clearly demonstrated that the biological activity was highly dependent on the stereochemistry of the individual isomers, with one particular stereoisomer exhibiting superior in vivo activity compared to the others and the reference drug, disodium (B8443419) cromoglycate. nih.gov

The stereoselective synthesis of indanone derivatives is therefore a critical aspect of drug discovery in this chemical class. Methods such as stereoselective catalytic tandem transformations have been developed to produce fluorine-containing 1-indanone derivatives with high enantiomeric excess. beilstein-journals.org The ability to selectively synthesize and test individual stereoisomers allows for a more precise understanding of the SAR and the identification of the most potent and selective therapeutic agent.

The importance of stereochemistry is underscored by the following observations:

Differential binding affinities: Stereoisomers can exhibit vastly different affinities for the same biological target due to the specific three-dimensional arrangement of their atoms.

Varied pharmacological effects: One stereoisomer may act as an agonist while the other is an antagonist, or one may be active while the other is inactive.

Differences in ADME properties: The stereochemistry of a molecule can also influence its absorption, distribution, metabolism, and excretion, leading to different pharmacokinetic profiles for each isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indanone Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in medicinal chemistry to understand the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can help to predict the activity of novel compounds, optimize lead structures, and guide the design of more potent and selective drugs.

Several QSAR studies have been performed on libraries of indanone derivatives to elucidate the key structural features that govern their biological activities. For example, QSAR analyses have been successfully applied to a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase, an important target in the treatment of Alzheimer's disease. nih.gov These studies have identified key molecular descriptors, such as the magnitude of the dipole moment, the highest occupied molecular orbital (HOMO) energy, and specific pi-orbital wave function coefficients of the substituted indanone ring, that are significantly correlated with inhibitory potency. nih.gov

Another study on 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA). nih.gov The resulting models, which had good predictive power, generated contour maps that visualized the regions around the indanone scaffold where steric bulk, electrostatic charge, and hydrophobicity would either enhance or diminish biological activity. nih.gov These maps provide valuable insights for the rational design of new, more potent inhibitors.

The table below provides an overview of the application of QSAR modeling to indanone derivatives.

QSAR Study Focus Methodology Key Findings
Acetylcholinesterase Inhibitors (Indanone-Benzylpiperidine series)Molecular Decomposition-RecompositionIdentified significant descriptors such as dipole moment and HOMO energy for the indanone ring. nih.gov
Acetylcholinesterase Inhibitors (2-substituted 1-indanone series)CoMFA, CoMSIAGenerated 3D contour maps indicating favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. nih.gov
General Indanone LibrariesVarious 2D and 3D QSAR approachesElucidation of key physicochemical and structural features that correlate with a wide range of biological activities. nih.gov

Advanced Applications of Indanone Derivatives in Chemical Sciences

Utilization as Key Intermediates in Complex Organic Synthesis and Natural Product Precursors

The 1-indanone (B140024) framework is a cornerstone in the synthesis of a diverse array of complex organic molecules and natural products. The strategic placement of substituents on the indanone core allows for the construction of intricate polycyclic systems and the introduction of various functional groups. While specific examples detailing the direct use of 6-(4-Methylphenyl)-1-indanone as a precursor in the total synthesis of a named natural product are not extensively documented in readily available literature, the general synthetic utility of substituted 1-indanones is well-established.

The synthesis of the 1-indanone core itself can be achieved through various methods, with the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides being a classic and widely employed strategy. For this compound, a plausible synthetic route would involve the cyclization of 3-(biphenyl-4-yl)propanoic acid or a related derivative. The presence of the 4-methylphenyl group at the 6-position offers a handle for further functionalization, potentially influencing the regioselectivity of subsequent reactions.

Indanone derivatives are known precursors to a variety of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents. nih.gov The structural motif is also found in several natural products, such as the pterosin family of sesquiterpenoids. nih.gov The potential of this compound as a key intermediate lies in its ability to be elaborated into more complex structures through reactions targeting the carbonyl group, the α-carbon, or the aromatic rings. For instance, aldol condensations, Grignard reactions, and various coupling reactions can be employed to build upon this foundational structure, paving the way for the synthesis of novel compounds with potential therapeutic applications.

Applications in Materials Science

The unique photophysical and electronic properties of the indanone scaffold have led to its exploration in various areas of materials science. The rigid, planar structure, combined with the potential for extensive π-conjugation through appropriate substitution, makes indanone derivatives attractive candidates for the development of advanced materials.

Ligands in Olefin Polymerization Catalysis

In the field of polymer chemistry, the design of catalyst systems for olefin polymerization is of paramount importance. The ligands coordinated to the metal center play a crucial role in determining the activity, selectivity, and stability of the catalyst, as well as the properties of the resulting polymer. While specific studies detailing the use of this compound-derived ligands in olefin polymerization are not prominent, the general class of compounds bearing substituted aromatic rings has been investigated for this purpose.

The electronic and steric properties of the ligand framework can be fine-tuned by introducing substituents on the aromatic rings. The 4-methylphenyl group in this compound could potentially influence the electronic environment of a metal center if incorporated into a ligand structure. This, in turn, could affect the catalyst's ability to coordinate with and polymerize olefins. The development of novel ligands is a continuous effort in the quest for more efficient and selective polymerization catalysts.

Components in Organic Light-Emitting Devices (OLEDs) and Dyes

The field of organic electronics has witnessed explosive growth, with organic light-emitting devices (OLEDs) being at the forefront of display and lighting technologies. The performance of these devices is heavily reliant on the properties of the organic materials used in their construction. Indanone derivatives have been investigated as components in OLEDs due to their potential to serve as building blocks for fluorescent and phosphorescent emitters, as well as host and charge-transport materials. nih.gov

The extended π-system of the indanone core, which can be further modulated by the attachment of aromatic substituents like the 4-methylphenyl group, can lead to materials with desirable photoluminescent properties. The ability to tune the emission color and efficiency through chemical modification makes these compounds attractive for creating a full spectrum of colors for display applications. Furthermore, the rigid structure of the indanone moiety can contribute to the morphological stability of thin films, a crucial factor for the longevity and performance of OLED devices.

Research into Discotic Liquid Crystals

Discotic liquid crystals are a fascinating class of materials characterized by their disc-like molecular shape, which allows them to self-assemble into ordered columnar structures. These materials have shown promise in applications such as organic photovoltaics, field-effect transistors, and sensors due to their anisotropic charge transport properties.

While there is no direct evidence of this compound itself forming a discotic liquid crystalline phase, the indanone scaffold can be a component of larger, disc-shaped molecules. By attaching flexible aliphatic chains to a rigid aromatic core containing the indanone unit, it is conceivable to design molecules that exhibit discotic mesophases. The 4-methylphenyl substituent could play a role in influencing the intermolecular interactions and packing of the molecules within the columnar structures, thereby affecting the liquid crystalline properties. Research in this area is focused on the rational design of molecules with specific self-assembly behaviors to create materials with tailored electronic and optical properties.

Academic Investigations into Flavoring and Fragrance Agent Development

The sense of smell is intricately linked to the molecular structure of volatile organic compounds. The fragrance and flavor industry is constantly in search of new molecules with unique and desirable aroma profiles. The indanone skeleton is found in several well-known fragrance ingredients, with the most famous example being Cashmeran®, a pentamethyl-indanone derivative prized for its complex woody-musky scent.

While there is no specific information available on the olfactory properties of this compound, the general structural class of substituted indanones is of interest to fragrance chemists. The introduction of different substituents on the aromatic ring and the cyclopentanone (B42830) moiety can significantly alter the odor of the molecule. Academic investigations in this field often involve the synthesis of a library of related compounds and the subsequent evaluation of their aroma profiles by trained perfumers. Structure-odor relationship (SOR) studies aim to understand how subtle changes in molecular structure translate into differences in perceived scent. The exploration of compounds like this compound could potentially lead to the discovery of new and interesting fragrance and flavoring agents.

Future Research Directions for Indanone Chemistry

Development of Novel and Environmentally Benign Synthetic Routes

Traditional methods for synthesizing 1-indanones, such as intramolecular Friedel-Crafts reactions, often rely on harsh acids and stoichiometric reagents. beilstein-journals.org Future research will undoubtedly focus on creating greener, more sustainable synthetic pathways.

Key Research Thrusts:

Catalytic C-H Annulation: Recent advancements have focused on transition-metal-catalyzed or photocatalyzed C-H annulation of aromatic aldehydes with alkynes to directly form indanones. acs.org This approach avoids pre-functionalization of starting materials, reducing step counts and waste. For a compound like 6-(4-Methylphenyl)-1-indanone, this could involve the direct coupling of an appropriately substituted benzaldehyde with a suitable alkyne.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, improve yields, and reduce the use of hazardous solvents in the synthesis of indanone derivatives. beilstein-journals.org For instance, a microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by a reusable metal triflate in an ionic liquid represents a significant step towards environmentally benign production. beilstein-journals.orgresearchgate.net

Metal-Free Catalysis: The development of metal-free catalytic systems, such as using L-proline, offers an environmentally friendly alternative for intramolecular hydroacylation to produce indanones.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. Applying flow chemistry to established indanone syntheses, like the Nazarov cyclization, could enhance efficiency and sustainability. scilit.com

Table 1: Comparison of Synthetic Methodologies for 1-Indanones

Method Advantages Disadvantages Relevance for Greener Synthesis
Traditional Friedel-Crafts Well-established, versatile Harsh reagents, significant waste Low
Transition-Metal Catalysis High efficiency, step-economy Metal contamination, catalyst cost High (with catalyst recycling)
Photocatalysis Mild conditions, sustainable energy source Requires specialized equipment Very High
Microwave-Assisted Synthesis Rapid, improved yields Scalability can be challenging High
Metal-Free Catalysis Low toxicity, environmentally friendly May have lower catalytic activity Very High

Identification of New Biological Targets for Indanone-Based Therapeutics

Indanone derivatives have a proven track record, with applications as antiviral, antibacterial, anticancer, and anti-Alzheimer's agents. beilstein-journals.orgresearchgate.net A primary future direction is the exploration of novel biological targets to address unmet medical needs.

Potential New Targets:

E3 Ubiquitin Ligases: Recent computational studies have investigated indanone derivatives as inhibitors of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govmanipal.edu This suggests a role for indanones in targeted protein degradation, a cutting-edge area of drug discovery for treating cancers and other diseases.

Enzyme Inhibition Beyond Cholinesterase: While the success of donepezil (an acetylcholinesterase inhibitor) is well-known for Alzheimer's disease, the indanone scaffold can be adapted to target other critical enzymes. nih.govnih.gov For example, derivatives have been designed as selective COX-2 inhibitors for anti-inflammatory and anticancer applications. nih.gov

Antiparasitic Agents: Some indanone derivatives have shown promise as antimalarial agents by inhibiting haem polymerization, a crucial process for the malaria parasite's survival. Further exploration could identify new targets within parasites like Plasmodium falciparum.

Design and Synthesis of Multi-Target Directed Ligands Based on the Indanone Scaffold

Complex diseases like Alzheimer's are multifactorial, making single-target drugs often insufficient. nih.gov The "one drug–multiple targets" strategy is a leading approach in modern drug discovery. nih.gov The indanone scaffold is an ideal base for creating multi-target-directed ligands (MTDLs).

Strategies for MTDL Design:

Hybrid Molecules: Designing hybrid molecules that combine the indanone core with other pharmacophores can yield compounds with multiple activities. For instance, benzylideneindanone derivatives have been developed that simultaneously inhibit β-amyloid aggregation, chelate metal ions, exhibit antioxidant properties, and inhibit monoamine oxidase B (MAO-B), all of which are implicated in Alzheimer's disease. nih.govacs.org

Dual-Inhibitor Design: A compound like this compound could be functionalized to incorporate moieties that inhibit both acetylcholinesterase (AChE) and another relevant target, such as BACE1 or MAO-B, creating a more comprehensive treatment for neurodegenerative disorders. nih.govresearchgate.net

Table 2: Examples of Multi-Target Activities of Indanone Derivatives

Derivative Class Primary Target 1 Primary Target 2 Additional Activities Therapeutic Area
Benzylideneindanones β-Amyloid Aggregation MAO-B Antioxidant, Metal Chelation Alzheimer's Disease acs.org
Indanone-Tacrine Hybrids Acetylcholinesterase (AChE) Butyrylcholinesterase (BuChE) Aβ Aggregation Inhibition Alzheimer's Disease nih.gov
Spiroisoxazoline Indanones COX-2 Apoptosis Induction Pathways - Cancer nih.gov

Advanced Computational Approaches for Rational Design and Predictive Modeling

Computational chemistry plays a vital role in accelerating drug discovery by predicting molecular interactions and properties before synthesis. Future research will leverage more sophisticated computational tools for the rational design of indanone derivatives.

Key Computational Methods:

Molecular Docking and Dynamics: These methods are used to predict the binding affinity and interaction modes of indanone derivatives with their biological targets. nih.govnih.gov For example, docking studies can guide the design of this compound derivatives to optimize interactions within the active site of an enzyme like COX-2 or Cereblon. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish mathematical relationships between the chemical structure of indanone analogs and their biological activity, helping to predict the potency of new designs.

ADME/T Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new compounds. manipal.edu This allows for the early deselection of candidates with poor pharmacokinetic profiles, saving time and resources.

De Novo Design: Artificial intelligence and machine learning algorithms can be used to generate entirely new indanone-based structures optimized for specific biological targets and desired properties.

Expansion of Indanone Applications in Emerging Technologies and Interdisciplinary Fields

Beyond pharmaceuticals, the unique electronic and photophysical properties of the indanone core open doors to applications in materials science and other emerging fields.

Emerging Applications:

Organic Electronics: The conjugated system of certain indanone derivatives makes them suitable for use as organic functional materials. They have been investigated for applications in Organic Light Emitting Diodes (OLEDs), where they can act as emitters or host materials. nih.gov

Dyes and Fluorophores: The indanone framework can be incorporated into larger molecular structures to create novel dyes and fluorescent probes. nih.gov These could be used in bio-imaging, sensing, or as components in advanced materials.

Agrochemicals: Indanones have been studied for their potential as insecticides, fungicides, and herbicides, representing a significant area for future development in agriculture. beilstein-journals.org

The future of indanone chemistry, with compounds like this compound as potential building blocks, is rich with possibilities. Through the synergy of green chemistry, novel biological exploration, multi-target drug design, advanced computational modeling, and interdisciplinary applications, the versatile indanone scaffold is set to continue making significant contributions to science and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-Methylphenyl)-1-indanone?

  • Methodology :

  • Friedel-Crafts Acylation : React 4-methylbenzene with indanone derivatives in the presence of Lewis acids (e.g., AlCl₃) to introduce the methylphenyl group.
  • Suzuki-Miyaura Coupling : Use a palladium-catalyst to cross-couple boronic acid derivatives with halogenated indanone precursors .
  • Cyclization Strategies : Utilize ketone-functionalized intermediates under acidic or basic conditions to form the indanone core.
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How can this compound be characterized using spectroscopic techniques?

  • Key Methods :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm). Compare with spectral libraries for indanone derivatives .
  • IR Spectroscopy : Detect carbonyl stretching (ν ~1700 cm⁻¹) and C-H bending in aromatic rings (ν ~750–850 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS (e.g., m/z calculated for C₁₆H₁₄O: 222.10).
    • Validation : Cross-reference with computational predictions (e.g., DFT) or databases like NIST .

Q. What are the key physicochemical properties of this compound?

  • Critical Data :

PropertyMethod/Reference
Melting PointDifferential Scanning Calorimetry (DSC)
SolubilityShake-flask method (e.g., in DMSO, ethanol)
LogP (Lipophilicity)HPLC retention time correlation
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound be resolved?

  • Approach :

  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., indanone derivatives with varied substituents) using standardized assays .
  • Dose-Response Studies : Replicate experiments across multiple cell lines or enzyme systems to identify context-dependent effects.
  • Meta-Analysis : Aggregate data from peer-reviewed studies, noting variations in experimental conditions (e.g., buffer pH, incubation time).

Q. What computational methods are suitable for studying its interactions with biological targets?

  • Tools :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450) .
  • MD Simulations : Run GROMACS or AMBER to analyze stability of ligand-protein complexes over time.
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl group position) with activity data .
    • Validation : Compare computational results with experimental binding assays (e.g., SPR, ITC).

Q. How can X-ray crystallography resolve the crystal structure of this compound?

  • Protocol :

  • Crystallization : Use vapor diffusion with solvents like chloroform/hexane.
  • Data Collection : Perform single-crystal XRD at synchrotron facilities (λ = 0.7–1.0 Å).
  • Refinement : Apply SHELXL for structure solution and validation .
    • Challenges : Address twinning or disorder using SHELXD or Olex2 .

Data Contradiction Analysis

  • Example : Conflicting enzyme inhibition data may arise from assay variability (e.g., substrate concentration, pH). Standardize protocols using guidelines from and validate with orthogonal assays (e.g., fluorescence vs. radiometric).

Key Recommendations

  • Spectral Libraries : Use PubChem or NIST for cross-referencing.
  • Collaborative Tools : Share crystallographic data via CCDC or PDB for peer validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.